

Application Note: Structural Elucidation of Myristoleyl Myristoleate Using NMR Spectroscopy

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Compound of Interest

Compound Name: *Myristoleyl myristoleate*

Cat. No.: B15622249

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristoleyl myristoleate, the ester formed from myristoleyl alcohol and myristoleic acid, is a wax ester with applications in various fields, including cosmetics and pharmaceuticals. Accurate structural confirmation is critical for quality control and understanding its physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules.[\[1\]](#) [\[2\]](#)[\[3\]](#) This application note provides a detailed protocol for the structural analysis of **Myristoleyl myristoleate** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Molecular Structure

The structure of **Myristoleyl myristoleate** ((Z)-tetradec-9-enyl (Z)-tetradec-9-enoate) is shown below with atoms numbered for NMR signal assignment.

Caption: Numbering scheme for **Myristoleyl myristoleate**.

Predicted NMR Data

The following tables summarize the predicted chemical shifts for **Myristoleyl myristoleate** dissolved in deuterated chloroform (CDCl_3). These values are estimated based on known data for similar long-chain esters.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Atom Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|--------------------|--------------------------|--------------|-------------|---|
| H14, H14' | 0.88 | t | 6H | Terminal methyl groups |
| H4-H7, H3'-H7' | 1.25-1.35 | m | 24H | Bulk $-(\text{CH}_2)_n$ -alkyl chains |
| H3, H2' | 1.63 | p | 4H | $\beta\text{-CH}_2$ to ester/ether oxygen |
| H8, H8', H11, H11' | 2.01 | m | 8H | Allylic CH_2 |
| H2 | 2.28 | t | 2H | $\alpha\text{-CH}_2$ to carbonyl |
| H1' | 4.06 | t | 2H | $\alpha\text{-CH}_2$ to ester oxygen |

| H9, H10, H9', H10' | 5.35 | m | 4H | Olefinic CH |

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

| Atom Position | Predicted δ (ppm) | Assignment |
|--------------------|--------------------------|--|
| C14, C14' | 14.1 | Terminal methyl groups |
| C13, C13' | 22.7 | CH ₂ adjacent to terminal CH ₃ |
| C4-C7, C4'-C7' | 29.1-29.7 | Bulk -(CH ₂) _n - alkyl chains |
| C12, C12' | 29.2 | CH ₂ adjacent to terminal CH ₃ |
| C8, C8', C11, C11' | 27.2 | Allylic CH ₂ |
| C3 | 25.0 | β -CH ₂ to carbonyl |
| C2' | 28.7 | β -CH ₂ to ester oxygen |
| C2 | 34.4 | α -CH ₂ to carbonyl |
| C1' | 64.4 | α -CH ₂ to ester oxygen |
| C9, C10, C9', C10' | 129.7-130.0 | Olefinic CH |

| C1 | 173.9 | Carbonyl carbon |

Experimental Protocols

1. Sample Preparation

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[\[4\]](#)[\[5\]](#)

- Dissolution: Accurately weigh 10-50 mg of **Myristoleyl myristoleate** for ¹³C NMR (or 2-10 mg for ¹H NMR) and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[\[6\]](#)
- Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is at least 4.5 cm.[\[6\]](#)
- Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent signal broadening.[\[6\]](#)

- Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling argon or nitrogen through the solution for several minutes to remove dissolved oxygen, which can affect relaxation times.

2. NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer at a constant temperature, typically 298 K.

- ^1H NMR:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR:
 - Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
 - Spectral Width: 220-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 (or more, depending on concentration).
- 2D COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton (^1H - ^1H) spin couplings, typically through 2-3 bonds.[7][8]
 - Pulse Program: Standard gradient-selected COSY (cosygpqf).

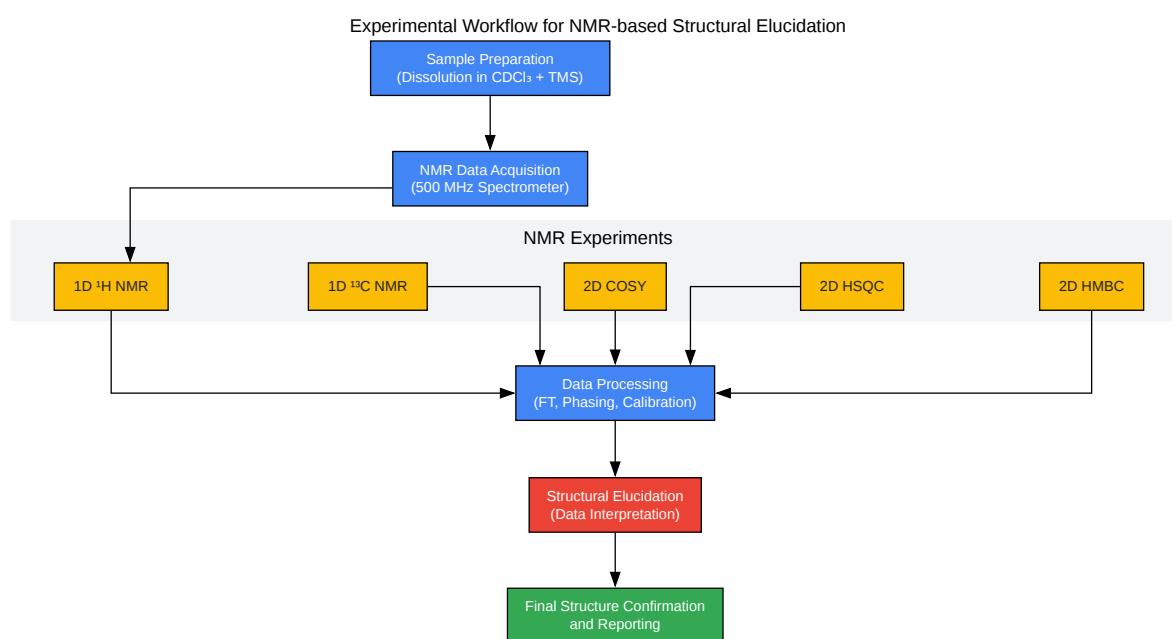
- Spectral Width: 12 ppm in both dimensions.
- Data Points: 2048 (F2) x 256 (F1).
- Number of Scans: 4-8 per increment.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond proton-carbon (^1H - ^{13}C) correlations.[\[9\]](#)[\[10\]](#)
 - Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).
 - ^1H Spectral Width (F2): 12 ppm.
 - ^{13}C Spectral Width (F1): 180 ppm.
 - Data Points: 2048 (F2) x 256 (F1).
 - Number of Scans: 8-16 per increment.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (typically 2-4 bonds) proton-carbon (^1H - ^{13}C) correlations.[\[1\]](#)
 - Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
 - ^1H Spectral Width (F2): 12 ppm.
 - ^{13}C Spectral Width (F1): 220 ppm.
 - Long-Range Coupling Delay: Optimized for 8 Hz.
 - Data Points: 2048 (F2) x 256 (F1).
 - Number of Scans: 16-32 per increment.

3. Data Processing

NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin).

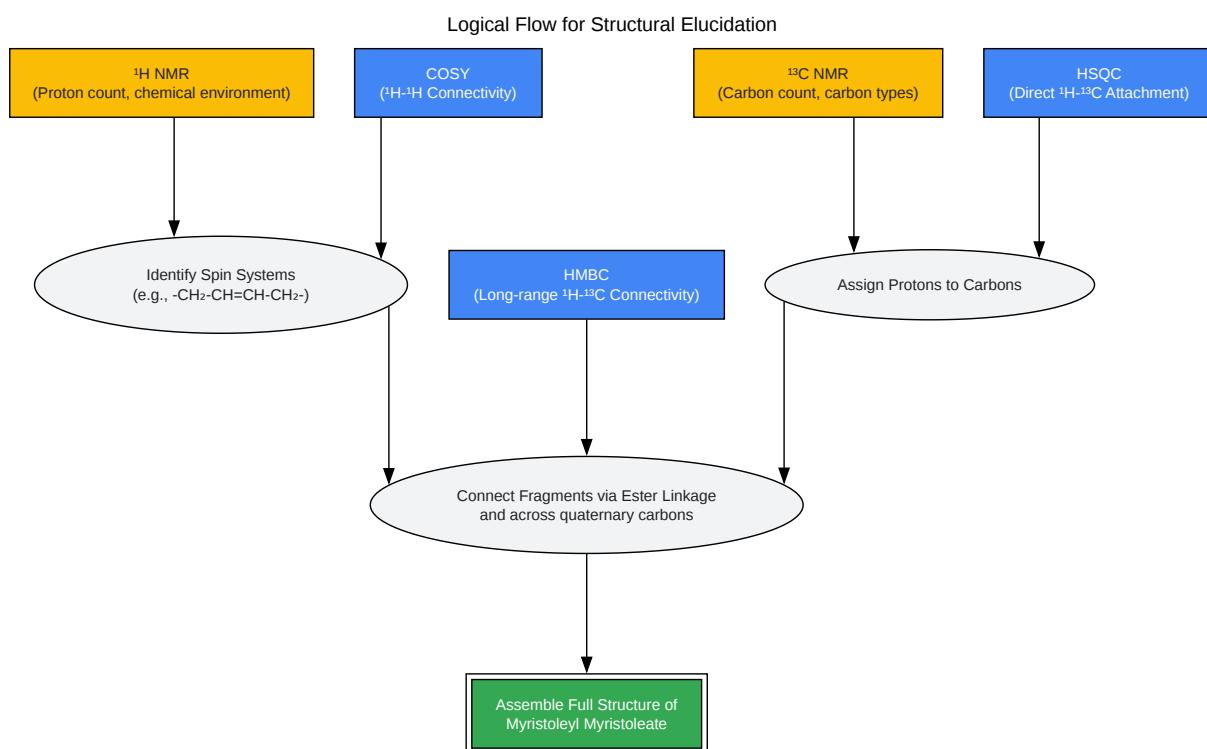
- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ^1H , 1.0 Hz for ^{13}C) and perform Fourier transformation. For 2D data, use a sine-bell window function.
- Phasing and Baseline Correction: Manually phase all spectra and apply an automatic baseline correction.[\[11\]](#)
- Calibration: Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum accordingly.
- Peak Picking and Integration: Identify all peaks and integrate the ^1H spectrum to determine relative proton counts.

Visualization of Workflow and Logic



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Caption: General experimental workflow from sample preparation to final structure confirmation.

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Caption: Logical relationships between NMR experiments and structural determination.

Results and Interpretation

- ^1H and ^{13}C NMR: The 1D spectra provide the initial overview. The ^1H NMR integration confirms the presence of 52 protons, and the distinct chemical shifts for the terminal methyls

(δ 0.88), alkyl chain (δ 1.25-1.35), olefinic protons (δ 5.35), and protons adjacent to the ester group (δ 2.28 and 4.06) suggest the presence of two long-chain fatty acid moieties. The ^{13}C NMR spectrum confirms 28 unique carbon environments, including the characteristic ester carbonyl at δ 173.9.

- COSY: The COSY spectrum reveals the proton-proton connectivities. Key correlations will be observed between:
 - The olefinic protons (H9/H10, H9'/H10') and their adjacent allylic protons (H8/H11, H8'/H11').
 - The protons along the alkyl chains, confirming the contiguous - CH_2 - units.
 - H1' and H2' in the alcohol moiety.
 - H2 and H3 in the acid moiety.
- HSQC: The HSQC spectrum maps each proton directly to its attached carbon. This allows for the unambiguous assignment of all protonated carbons listed in Tables 1 and 2. For example, the olefinic proton signals around δ 5.35 will correlate with the olefinic carbon signals around δ 130.0.
- HMBC: The HMBC spectrum is crucial for connecting the different spin systems identified in the COSY spectrum.^[1] The key long-range correlations that confirm the ester linkage are:
 - A correlation from the protons on C1' (δ 4.06) to the carbonyl carbon C1 (δ 173.9). This unequivocally establishes the ester bond between the myristoleyl and myristoleate fragments.
 - Correlations from the protons on H2' (δ 1.63) to C1'.
 - Correlations from the protons on H2 (δ 2.28) and H3 (δ 1.63) to the carbonyl carbon C1 (δ 173.9).

Conclusion

The combined application of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a comprehensive and definitive method for the structural elucidation of **Myristoleyl**

myristoleate. By following the detailed protocols for sample preparation, data acquisition, and logical interpretation, researchers can unambiguously confirm the molecular structure, including the connectivity of the fatty acid and alcohol moieties through the ester linkage and the position of the double bonds. This methodology is robust and can be adapted for the structural analysis of other similar lipid molecules.

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